

Application Note: Quantitative Analysis of Cyclohexadecanone by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohexadecanone

Cat. No.: B1615262

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of **Cyclohexadecanone**. **Cyclohexadecanone** is a macrocyclic musk widely used as a fragrance ingredient in cosmetics and personal care products. Accurate quantification is essential for quality control, formulation development, and stability testing. The described method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, precision, and accuracy suitable for routine analysis.

Introduction

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture.^{[1][2][3]} Its application is critical in the pharmaceutical and cosmetic industries for ensuring the quality and consistency of products.^[2] **Cyclohexadecanone**, a synthetic macrocyclic ketone, is a key fragrance component whose concentration must be carefully controlled. This document provides a comprehensive protocol for its analysis using an isocratic RP-HPLC method, validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.^{[3][4]}

Experimental

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with an isocratic pump, autosampler, column thermostat, and UV-Vis detector.
- Column: Newcrom R1, C18, 5 μm , 4.6 x 150 mm (or equivalent).[5]
- Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 M Ω ·cm), Phosphoric Acid (ACS Grade).[5]
- Standards: **Cyclohexadecanone** reference standard (>98% purity).
- Glassware: Volumetric flasks, pipettes, and autosampler vials.
- Filtration: 0.2 μm syringe filters for sample preparation.[6]

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of **Cyclohexadecanone** is presented in Table 1.

Parameter	Condition
Column	Newcrom R1, C18, 5 μm , 4.6 x 150 mm
Mobile Phase	Acetonitrile : Water : Phosphoric Acid (85:15:0.1, v/v/v)[5]
Elution Mode	Isocratic
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detector	UV-Vis
Detection Wavelength	210 nm
Run Time	10 minutes

Table 1: Optimized HPLC Chromatographic Conditions.

Protocols

Standard Solution Preparation

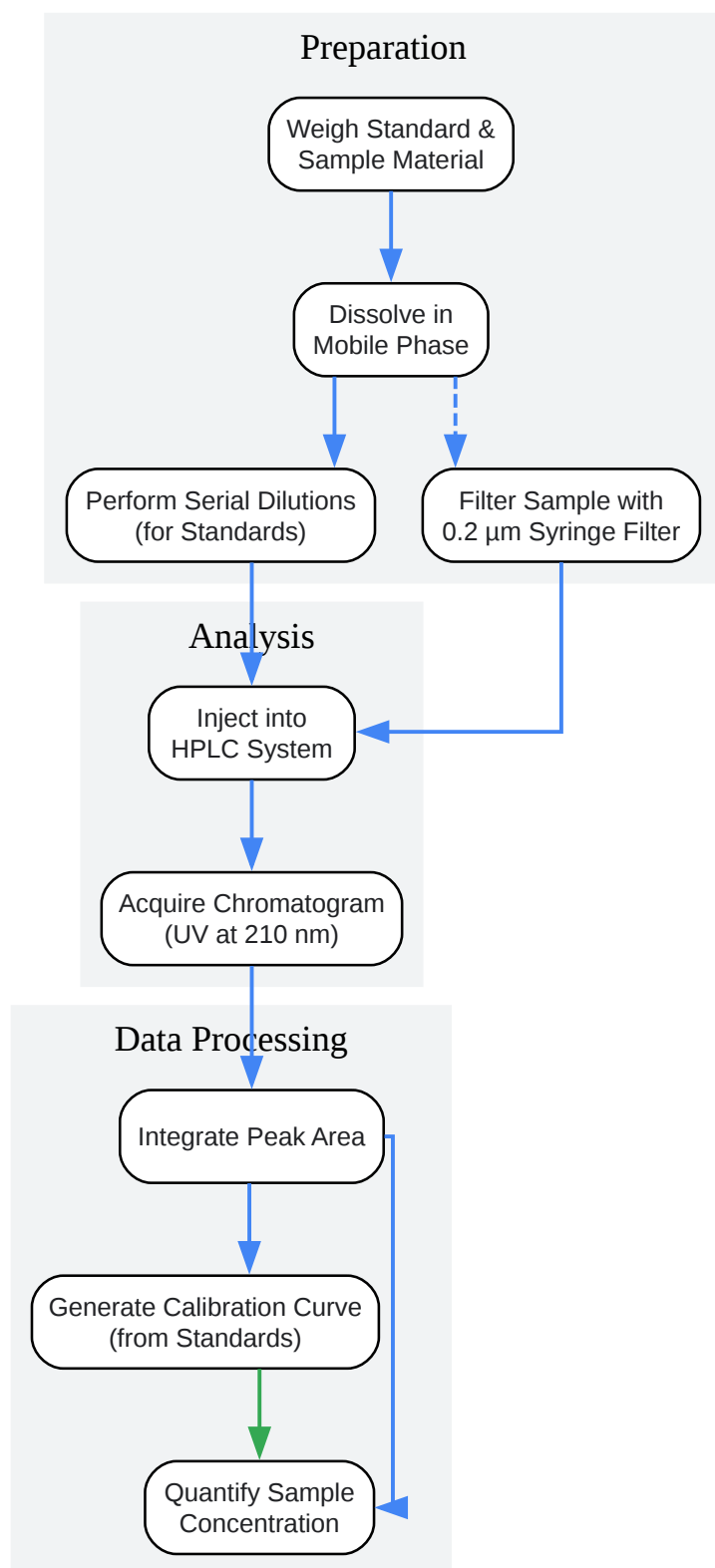
- Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **Cyclohexadecanone** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.[6] These solutions are used to establish the calibration curve.

Sample Preparation

- Accurately weigh a sample quantity equivalent to approximately 10 mg of **Cyclohexadecanone** into a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature, then dilute to volume with the mobile phase. This yields a theoretical concentration of 100 µg/mL.
- Perform a further 1:10 dilution by transferring 5 mL of this solution into a 50 mL volumetric flask and diluting to volume with the mobile phase to achieve a final theoretical concentration of 10 µg/mL.
- Prior to injection, filter the final solution through a 0.2 µm syringe filter into an HPLC vial to prevent blockage of the instrument's capillary systems.[6]

Experimental and Data Analysis Workflow

The overall workflow from sample preparation to final data analysis is depicted in the diagram below.



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Figure 1: General workflow for the HPLC analysis of **Cyclohexadecanone**.

Results and Method Validation

The analytical method was validated for linearity, sensitivity, precision, and accuracy. The results, summarized in Table 2, demonstrate that the method is suitable for its intended purpose.

Validation Parameter	Result	Acceptance Criteria
Linearity (Range)	1 - 50 µg/mL	-
↳ Correlation Coefficient (R^2)	0.9996	$R^2 \geq 0.999$
Sensitivity		
↳ Limit of Detection (LOD)	0.3 µg/mL	Reportable
↳ Limit of Quantification (LOQ)	1.0 µg/mL	Reportable
Precision (%RSD)		
↳ Repeatability (n=6)	0.85%	$RSD \leq 2.0\%$ [7]
↳ Intermediate Precision	1.21%	$RSD \leq 2.0\%$
Accuracy (% Recovery)	98.9% - 101.5%	98.0% - 102.0%

Table 2: Summary of Method Validation Data. Quantitative values are based on typical performance for analytical methods of synthetic musks and related compounds.[\[5\]](#)[\[8\]](#)[\[9\]](#)

- **Linearity:** The method demonstrated excellent linearity over the concentration range of 1-50 µg/mL, with a correlation coefficient (R^2) of 0.9996, indicating a strong proportional relationship between concentration and detector response.[\[7\]](#)
- **Sensitivity:** The limit of detection (LOD) and limit of quantification (LOQ) were established based on the signal-to-noise ratio method (3:1 for LOD and 10:1 for LOQ).[\[10\]](#)[\[11\]](#) The results confirm the method's high sensitivity.
- **Precision:** Method precision was demonstrated through repeatability (intra-assay) and intermediate precision studies. The low relative standard deviation (%RSD) values indicate

that the method provides consistent and reproducible results.[3]

- Accuracy: Accuracy was determined by performing recovery studies on spiked samples at three different concentration levels. The average recovery was within the acceptable range of 98.0% to 102.0%, confirming the method's accuracy.[5]

Conclusion

The developed RP-HPLC method for the quantification of **Cyclohexadecanone** is simple, rapid, specific, and reliable. The validation results confirm that the method possesses a high degree of linearity, sensitivity, precision, and accuracy. This application note provides a complete protocol that can be readily implemented in quality control laboratories for the routine analysis of **Cyclohexadecanone** in various sample matrices.

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